5-Chloro-2-({1-[(3,4-difluorophenyl)methyl]piperidin-4-yl}oxy)pyrimidine
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Overview
Description
5-Chloro-2-({1-[(3,4-difluorophenyl)methyl]piperidin-4-yl}oxy)pyrimidine is a chemical compound that belongs to the class of pyrimidines Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-({1-[(3,4-difluorophenyl)methyl]piperidin-4-yl}oxy)pyrimidine typically involves multiple steps. One common method includes the reaction of 5-chloropyrimidine with 1-[(3,4-difluorophenyl)methyl]piperidin-4-ol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-({1-[(3,4-difluorophenyl)methyl]piperidin-4-yl}oxy)pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding pyrimidine N-oxide.
Reduction: Formation of the reduced pyrimidine derivative.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
5-Chloro-2-({1-[(3,4-difluorophenyl)methyl]piperidin-4-yl}oxy)pyrimidine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Chloro-2-({1-[(3,4-difluorophenyl)methyl]piperidin-4-yl}oxy)pyrimidine involves its interaction with specific molecular targets. It is believed to bind to certain receptors or enzymes, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-2-[1-(phenylmethyl)piperidin-4-yl]oxypyrimidine
- 5-Chloro-2-[1-(2,4-difluorophenyl)methyl]piperidin-4-yl]oxypyrimidine
- 5-Chloro-2-[1-(3,5-difluorophenyl)methyl]piperidin-4-yl]oxypyrimidine
Uniqueness
5-Chloro-2-({1-[(3,4-difluorophenyl)methyl]piperidin-4-yl}oxy)pyrimidine is unique due to the presence of the 3,4-difluorophenyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to certain targets and improve its pharmacokinetic properties compared to similar compounds.
Properties
IUPAC Name |
5-chloro-2-[1-[(3,4-difluorophenyl)methyl]piperidin-4-yl]oxypyrimidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClF2N3O/c17-12-8-20-16(21-9-12)23-13-3-5-22(6-4-13)10-11-1-2-14(18)15(19)7-11/h1-2,7-9,13H,3-6,10H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTHPXOBTRLQWPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC=C(C=N2)Cl)CC3=CC(=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClF2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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